molecular formula C9H8Cl2N4O2S B7678847 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide

1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide

Cat. No.: B7678847
M. Wt: 307.16 g/mol
InChI Key: PQPUKUAYVCFKJX-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide, also known as DCTMS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of sulfonamide drugs and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide involves the inhibition of carbonic anhydrase enzymes. This compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes, including acid-base balance, respiration, and ion transport. Additionally, this compound has been shown to possess antibacterial and antifungal activity, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This selectivity allows for the study of specific physiological processes that are dependent on these enzymes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide. One area of interest is its potential use in the treatment of glaucoma. Glaucoma is a disease characterized by increased intraocular pressure, which can lead to vision loss. Inhibition of carbonic anhydrase enzymes has been shown to decrease intraocular pressure, and this compound may have potential as a therapeutic agent for this condition.
Another potential future direction is the study of this compound as an antibacterial and antifungal agent. This compound has been shown to possess activity against various bacterial and fungal strains, and further research may lead to the development of new antimicrobial agents.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its ability to selectively inhibit carbonic anhydrase enzymes has led to its investigation as a potential therapeutic agent for various diseases. While there are limitations to its use in lab experiments, there are several potential future directions for the study of this compound.

Synthesis Methods

The synthesis of 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide involves the reaction of 2,4-dichlorobenzoyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. The resulting product is then treated with methanesulfonyl chloride to obtain the final compound, this compound.

Scientific Research Applications

1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4O2S/c10-7-2-1-6(8(11)3-7)4-18(16,17)15-9-12-5-13-14-9/h1-3,5H,4H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPUKUAYVCFKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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